molecular formula C32H41N7O5S B14756089 Oritinib mesylate

Oritinib mesylate

Cat. No.: B14756089
M. Wt: 635.8 g/mol
InChI Key: IKCINODAIQYCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oritinib mesylate involves multiple steps, starting with the preparation of the pyrimidine core, followed by the introduction of various functional groups to enhance its selectivity and potency. The key steps include:

    Formation of the Pyrimidine Core: This is typically achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of Functional Groups: Various functional groups are introduced to the pyrimidine core to enhance its binding affinity to the EGFR. This includes the addition of halogens, alkyl groups, and other electron-withdrawing groups.

    Final Coupling and Purification: The final product is obtained through coupling reactions, followed by purification using techniques such as recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance.

Chemical Reactions Analysis

Types of Reactions

Oritinib mesylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Oritinib mesylate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound for studying EGFR inhibitors and their interactions with various substrates.

    Biology: Employed in cell culture studies to investigate the effects of EGFR inhibition on cell proliferation and apoptosis.

    Medicine: Primarily used in the treatment of non-small cell lung cancer with EGFR mutations.

    Industry: Utilized in the development of new EGFR inhibitors and other targeted therapies.

Properties

Molecular Formula

C32H41N7O5S

Molecular Weight

635.8 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid

InChI

InChI=1S/C31H37N7O2.CH4O3S/c1-6-29(39)33-23-19-24(28(40-5)20-27(23)37(4)18-17-36(2)3)35-31-32-15-14-22(34-31)30-21-11-7-8-12-25(21)38-16-10-9-13-26(30)38;1-5(2,3)4/h6-8,11-12,14-15,19-20H,1,9-10,13,16-18H2,2-5H3,(H,33,39)(H,32,34,35);1H3,(H,2,3,4)

InChI Key

IKCINODAIQYCSW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=C4CCCCN4C5=CC=CC=C53)OC.CS(=O)(=O)O

Origin of Product

United States

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